molecular formula C10H8BrN3O B13555325 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13555325
M. Wt: 266.09 g/mol
InChI Key: SVVMENRUCIEPSW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is a chemical compound that features a bromine atom, a triazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one typically involves the following steps:

    Bromination: The starting material, 4-(1h-1,2,4-triazol-1-yl)phenyl ethanone, is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Purification: The reaction mixture is then purified using techniques like recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products:

    Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is unique due to its combination of a bromine atom, triazole ring, and phenyl ethanone group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

1-[3-bromo-4-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H8BrN3O/c1-7(15)8-2-3-10(9(11)4-8)14-6-12-5-13-14/h2-6H,1H3

InChI Key

SVVMENRUCIEPSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=NC=N2)Br

Origin of Product

United States

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